
Antihistamine-1
Descripción general
Descripción
Los compuestos Antihistamínico-1 son una clase de fármacos que contrarrestan los efectos de la histamina, una sustancia química involucrada en las reacciones alérgicas. Estos compuestos se utilizan principalmente para tratar los síntomas de las alergias, como picazón, goteo nasal y estornudos, bloqueando los receptores de histamina en el cuerpo . También se utilizan para tratar afecciones como el insomnio, el mareo por movimiento y el vértigo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de compuestos Antihistamínico-1 generalmente implica la formación de una estructura central, como un anillo de imidazol o piperidina, seguida de la adición de varios grupos funcionales para mejorar sus propiedades antihistamínicas . Por ejemplo, la síntesis de bilastina, un antihistamínico de segunda generación, implica la reacción de bis(trimetilsilil)clorometano con ácido mercaptoacético en presencia de hidróxido de sodio y metanol .
Métodos de producción industrial: La producción industrial de compuestos Antihistamínico-1 a menudo implica síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final . El proceso incluye múltiples pasos de síntesis, purificación y formulación para producir el ingrediente farmacéutico activo (API) a granel .
Análisis De Reacciones Químicas
Tipos de reacciones: Los compuestos Antihistamínico-1 sufren diversas reacciones químicas, que incluyen:
Oxidación: Conversión de alcoholes primarios a aldehídos o ácidos carboxílicos.
Reducción: Reducción de grupos nitro a aminas.
Sustitución: Halogenación o alquilación de anillos aromáticos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Agentes halogenantes como el bromo o agentes alquilantes como el yoduro de metilo.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios imidazoles, piperidinas y otros compuestos heterocíclicos sustituidos con actividad antihistamínica mejorada .
Aplicaciones Científicas De Investigación
Los compuestos Antihistamínico-1 tienen una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Los compuestos Antihistamínico-1 ejercen sus efectos uniéndose a los receptores H1 de la histamina, que son receptores acoplados a proteínas G ubicados en la superficie de diversas células, incluidos los mastocitos, las células musculares lisas y las células endoteliales . Al bloquear estos receptores, los compuestos Antihistamínico-1 evitan que la histamina ejerza sus efectos, como la vasodilatación, el aumento de la permeabilidad vascular y la contracción del músculo liso . Esto da como resultado el alivio de los síntomas de la alergia y otras afecciones mediadas por la histamina .
Comparación Con Compuestos Similares
Los compuestos Antihistamínico-1 se pueden comparar con otros antihistamínicos en función de su estructura química, propiedades farmacológicas y usos terapéuticos:
Antihistamínicos de primera generación: Estos incluyen difenhidramina y clorfeniramina, que son conocidos por sus efectos sedantes debido a su capacidad para cruzar la barrera hematoencefálica.
Antihistamínicos de segunda generación: Estos incluyen cetirizina, loratadina y fexofenadina, que tienen efectos sedantes mínimos y son preferibles para el uso a largo plazo.
Al comprender la síntesis, las reacciones, las aplicaciones y los mecanismos de los compuestos Antihistamínico-1, los investigadores y los profesionales de la salud pueden utilizar mejor estos fármacos para mejorar los resultados de los pacientes y avanzar en el conocimiento científico.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5/c1-17-14-25-29(15-17)20-10-12-27(13-11-20)23-26-21-4-2-3-5-22(21)28(23)16-18-6-8-19(24)9-7-18/h2-9,14-15,20H,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQQBKYVKLZEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


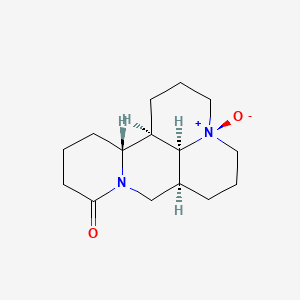
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)
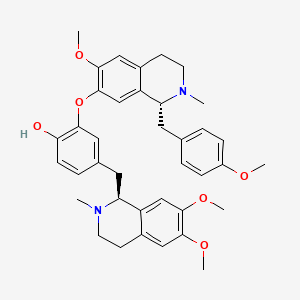
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068953.png)

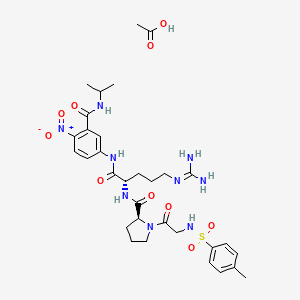
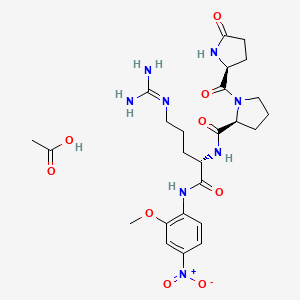
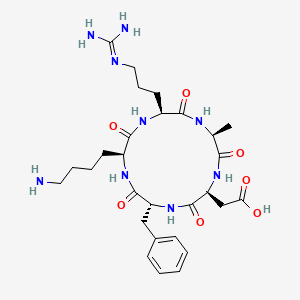
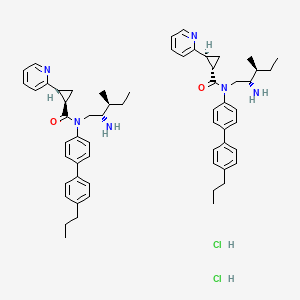

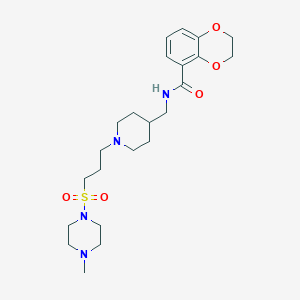
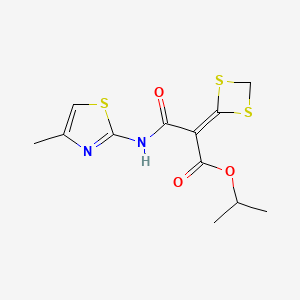
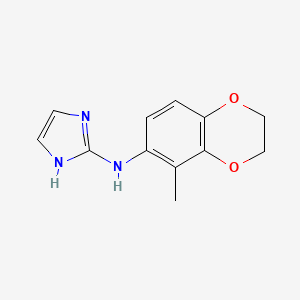
![3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide](/img/structure/B8069023.png)
